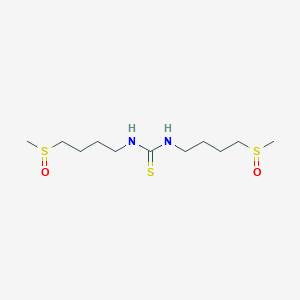

1,3-Bis(4-methylsulfinylbutyl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

246224-85-1 |

|---|---|

Molecular Formula |

C11H24N2O2S3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

1,3-bis(4-methylsulfinylbutyl)thiourea |

InChI |

InChI=1S/C11H24N2O2S3/c1-17(14)9-5-3-7-12-11(16)13-8-4-6-10-18(2)15/h3-10H2,1-2H3,(H2,12,13,16) |

InChI Key |

YFUNNMOSBVJLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCCCNC(=S)NCCCCS(=O)C |

Origin of Product |

United States |

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound of interest is 1,3-bis(4-methylsulfinylbutyl)thiourea. An analysis of its name reveals the following structural features:

Thiourea (B124793) Core: A central thiourea moiety (-NH-C(S)-NH-).

Identical Substituents: The prefix "bis-" indicates two identical groups attached to the nitrogen atoms.

Substituent Structure: The "4-methylsulfinylbutyl" group consists of a four-carbon alkyl chain (butyl) with a methylsulfinyl group (-S(O)CH₃) at the fourth carbon position.

The presence of the sulfoxide (B87167) group introduces a chiral center at the sulfur atom, meaning that this compound can exist as different stereoisomers.

Table 1: Structural Details of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₂₄N₂O₂S₃ |

| Functional Groups | Thiourea, Sulfoxide |

| Key Structural Feature | Symmetrical structure with two 4-methylsulfinylbutyl chains |

Predicted Physicochemical Characteristics

While experimental data is unavailable, the physicochemical properties of 1,3-Bis(4-methylsulfinylbutyl)thiourea can be inferred from its structure.

Physical State: At room temperature, it is likely to be a solid, similar to many other substituted thioureas.

Melting Point: The melting point would be influenced by the symmetry of the molecule and the potential for intermolecular hydrogen bonding involving the N-H protons and the sulfoxide (B87167) oxygen atoms.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Weight | Approximately 328.52 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Postulated Synthesis and Reactivity

A plausible synthetic route to 1,3-Bis(4-methylsulfinylbutyl)thiourea would likely involve the reaction of 4-(methylsulfinyl)butan-1-amine with a thiocarbonyl transfer reagent. A common method for the synthesis of symmetrical disubstituted thioureas is the reaction of an amine with carbon disulfide or thiophosgene.

Alternatively, the precursor for the side chains, 1-isothiocyanato-4-(methylsulfinyl)butane, also known as sulforaphane (B1684495), could be utilized. nih.gov Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables. nih.gov The reaction of sulforaphane with 4-(methylsulfinyl)butan-1-amine would yield the target compound.

The reactivity of this compound is expected to be dictated by the thiourea (B124793) and sulfoxide (B87167) functional groups. The thiourea moiety can act as a nucleophile and can be involved in the formation of metal complexes. The sulfoxide groups can be reduced to sulfides or oxidized to sulfones.

Potential Applications and Research Interest

Given the biological activities of many thiourea (B124793) derivatives and the known properties of sulforaphane (B1684495), it is conceivable that 1,3-Bis(4-methylsulfinylbutyl)thiourea could be investigated for various applications.

Medicinal Chemistry: The combination of the thiourea core and the sulforaphane-like side chains suggests potential for anticancer, antioxidant, or anti-inflammatory properties. nih.gov

Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea group, along with the oxygen atom of the sulfoxide (B87167), could act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes.

Spectral Properties Theoretical

Should 1,3-Bis(4-methylsulfinylbutyl)thiourea be synthesized, its structure could be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the butyl chain protons, the methyl protons of the sulfinyl group, and the N-H protons of the thiourea (B124793) group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the thiocarbonyl carbon (typically in the range of 180-190 ppm), the carbons of the butyl chain, and the methyl carbon of the sulfinyl group.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching and bending vibrations, the C=S stretching vibration (around 1300-1400 cm⁻¹), and the S=O stretching vibration (around 1050 cm⁻¹).

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the side chains and other fragments.

Environmental Fate and Impact

The environmental behavior of 1,3-Bis(4-methylsulfinylbutyl)thiourea is unknown. However, the presence of sulfur and nitrogen in the molecule suggests that its degradation would involve microbial processes that mineralize these elements. The biodegradability would depend on the specific environmental conditions and the microbial populations present.

Future Research Directions and Emerging Trends in Thiourea Chemistry

The field of thiourea (B124793) chemistry continues to evolve, with several exciting areas of research.

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and design of new molecules with desired properties. For thiourea derivatives, AI and ML algorithms could be employed to predict biological activity, toxicity, and physicochemical properties, thereby guiding the synthesis of novel compounds with enhanced efficacy for specific applications. These computational tools can screen vast virtual libraries of thiourea derivatives to identify promising candidates for further experimental investigation.

While traditional methods for thiourea synthesis are well-established, there is ongoing research into developing more sustainable and efficient synthetic routes. This includes the use of greener solvents, catalyst development to improve reaction rates and yields, and the application of flow chemistry for continuous manufacturing processes. Process intensification aims to make the synthesis of thiourea derivatives more cost-effective and environmentally friendly.

Researchers are continually exploring new biological applications for thiourea derivatives beyond their established antimicrobial and anticancer activities. This includes investigating their potential as enzyme inhibitors, modulators of protein-protein interactions, and agents for treating a wider range of diseases. In the field of catalysis, thiourea derivatives are being explored as organocatalysts for a variety of organic transformations, owing to their ability to form hydrogen bonds and activate substrates.

As more complex thiourea-based systems are developed, such as supramolecular assemblies and metal-organic frameworks, there is a need for advanced characterization techniques. This includes the use of solid-state NMR, advanced mass spectrometry techniques, and synchrotron-based methods to probe the intricate structures and dynamics of these systems. A deeper understanding of their structure-property relationships will enable the rational design of new materials with tailored functionalities.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Bis(4-methylsulfinylbutyl)thiourea |

| Carbon disulfide |

| Sulforaphane (B1684495) |

| Thiophosgene |

| Thiourea |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.